molecular formula C34H27BrO9 B085385 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide CAS No. 14218-11-2

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

Katalognummer B085385
CAS-Nummer: 14218-11-2
Molekulargewicht: 659.5 g/mol
InChI-Schlüssel: WISFGQOOKBVKPD-RLXMVLCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This compound can be prepared from 1,2,3,6-tetra-O-benzoyl-D-glucopyranose through different bromination methods. These methods involve the conversion of the glucopyranose to its bromide counterpart, with reactivity influenced by the protective benzoyl groups attached to the sugar molecule. The process is highly sensitive to the conditions, including the bromination agent and solvent used, which directly affect the yield and purity of the product (Wadsworth, Schroeder, & Green, 1968).

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide is characterized by its benzoyl-protected glucopyranose backbone with a bromine atom at a strategic position, allowing for nucleophilic attack in subsequent synthesis steps. The structure's conformation and electronic distribution are crucial for its reactivity, particularly in glycosylation reactions where the formation of glycosidic bonds is essential (Turney et al., 2019).

Wissenschaftliche Forschungsanwendungen

  • Pharmaceutical Research

    • Application : It is used as an intermediate in the synthesis of Voglibose/Dapagliflozin .
    • Results : The outcomes of these applications are the production of Voglibose/Dapagliflozin, which are important drugs used in the treatment of diabetes .
  • Chemical Synthesis

    • Application : It is used in the preparation of the α-glucopyranosyl chloride and synthesis of 1-C-α-D-glucopyranose derivatives .
    • Results : The outcomes of these applications are the production of α-glucopyranosyl chloride and 1-C-α-D-glucopyranose derivatives .
  • Biomedical Research

    • Application : Compounds containing 2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide have exhibited in vitro antibacterial and in vivo antioxidant activities .
    • Results : The outcomes of these applications are the discovery of potential antibacterial and antioxidant activities .
  • Preparation of 2,3,4,6-Tetra-O-benzyl-d-mannose

    • Application : It is used in the preparation of 2,3,4,6-Tetra-O-benzyl-d-mannose .
    • Results : The outcome of this application is the production of 2,3,4,6-Tetra-O-benzyl-d-mannose .
  • Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

    • Application : It is used in the preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses .
    • Results : The outcome of this application is the production of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses .
  • Synthesis of Steviol Glycosides and Glycosyl Polyethers

    • Application : It is used in the synthesis of steviol glycosides, and glycosyl polyethers .
    • Results : The outcome of this application is the production of steviol glycosides, and glycosyl polyethers .
  • Preparation of Glucono-1,5-lactone Hydrazine

    • Application : It can be used for the preparation of glucono-1,5-lactone hydrazine .
    • Results : The outcome of this application is the production of glucono-1,5-lactone hydrazine .
  • Synthesis of Antidiabetic Agents

    • Application : It is used in the synthesis of glycoside-based molecules with promising antidiabetic potential .
    • Results : The outcome of this application is the production of potential antidiabetic agents .

Eigenschaften

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISFGQOOKBVKPD-RLXMVLCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H27BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-o-benzoyl-alpha-d-glucopyranosyl bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.